PI3Kδ vs. PI3Kβ Isoform Selectivity: LTURM 36 Demonstrates ~7.8-Fold Preference for δ
In biochemical kinase inhibition assays, LTURM 36 exhibits an IC50 of 0.64 μM against PI3Kδ and 5.0 μM against PI3Kβ, yielding a calculated δ/β selectivity ratio of approximately 7.8-fold [1]. This contrasts with clinical-stage PI3Kδ inhibitors: Idelalisib displays >200-fold selectivity for δ over β (δ IC50 = 19–65 nM vs. β IC50 = 4,000 nM) [2], while Duvelisib, a dual δ/γ inhibitor, shows a β/δ selectivity of ~34-fold (β IC50 = 85 nM vs. δ IC50 = 2.5 nM) . LTURM 36 thus provides a moderate selectivity window that permits concomitant partial β engagement at δ-inhibitory concentrations, a profile that may be advantageous for probing δ/β co-dependency in PTEN-deficient contexts [3].
| Evidence Dimension | PI3Kδ inhibition potency and δ/β selectivity ratio |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 0.64 μM; PI3Kβ IC50 = 5.0 μM; δ/β selectivity ~7.8-fold |
| Comparator Or Baseline | Idelalisib: δ IC50 = 19–65 nM, β IC50 = 4,000 nM, δ/β >200-fold; Duvelisib: δ IC50 = 2.5 nM, β IC50 = 85 nM, δ/β ~34-fold |
| Quantified Difference | LTURM 36 δ potency is 30–100× weaker than clinical δ inhibitors; δ/β selectivity is ~3–4× lower than Duvelisib and >25× lower than Idelalisib |
| Conditions | Biochemical kinase inhibition assay (in vitro); exact assay conditions per Morrison et al. 2016 (LTURM 36) and published inhibitor characterization studies (Idelalisib, Duvelisib) |
Why This Matters
Selection for research should match the biological question: LTURM 36 offers moderate δ/β dual engagement, distinct from high-δ-selectivity or δ/γ-dual clinical tools.
- [1] Morrison R, Al-Rawi JM, Jennings IG, Thompson PE, Angove MJ. Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. Eur J Med Chem. 2016 Mar 3;110:326-39. View Source
- [2] Somoza JR, Koditek D, Villaseñor AG, et al. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. J Biol Chem. 2015 Mar 27;290(13):8439-46. View Source
- [3] Bergholz JS, Wang Q, Kabraji S, et al. PI3Kβ controls immune evasion in PTEN-deficient breast tumors. Nature. 2023;617(7962):139-146. View Source
